1,1,1,5,5,5-Hexabromo-3-methylidenepentane
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Overview
Description
1,1,1,5,5,5-Hexabromo-3-methylidenepentane is a brominated organic compound with the molecular formula C6H6Br6. It is characterized by the presence of six bromine atoms and a methylene group attached to a pentane backbone. This compound is known for its high bromine content and unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,5,5,5-Hexabromo-3-methylidenepentane can be synthesized through the bromination of 3-methylidenepentane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the pentane backbone .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the industrial production .
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexabromo-3-methylidenepentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially brominated pentanes.
Oxidation: Formation of brominated carboxylic acids.
Scientific Research Applications
1,1,1,5,5,5-Hexabromo-3-methylidenepentane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-Hexabromo-3-methylidenepentane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexabromo-2-methylpropane: Similar brominated structure but with a different carbon backbone.
1,1,1,2,2,2-Hexabromoethane: Contains six bromine atoms but with an ethane backbone.
1,1,1,4,4,4-Hexabromo-2-butene: Another brominated compound with a butene backbone.
Uniqueness
1,1,1,5,5,5-Hexabromo-3-methylidenepentane is unique due to its specific arrangement of bromine atoms and the presence of a methylene group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
88563-25-1 |
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Molecular Formula |
C6H6Br6 |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexabromo-3-methylidenepentane |
InChI |
InChI=1S/C6H6Br6/c1-4(2-5(7,8)9)3-6(10,11)12/h1-3H2 |
InChI Key |
PQJJJRLNPKAVBW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(Br)(Br)Br)CC(Br)(Br)Br |
Origin of Product |
United States |
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